molecular formula C7H16BrO4P B14591896 Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate CAS No. 61631-18-3

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate

Cat. No.: B14591896
CAS No.: 61631-18-3
M. Wt: 275.08 g/mol
InChI Key: ZNQQTMOYINTAKI-UHFFFAOYSA-N
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Description

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO4P. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is a versatile reagent used in various chemical reactions due to its unique structure, which includes a bromine atom, a hydroxyl group, and a phosphonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-epoxypropane in the presence of a brominating agent such as hydrogen bromide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the secondary carbon of the propane moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction Reactions: The compound can be reduced to form diethyl (2-hydroxypropan-2-yl)phosphonate using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Substitution: Formation of diethyl (1-azido-2-hydroxypropan-2-yl)phosphonate or diethyl (1-thio-2-hydroxypropan-2-yl)phosphonate.

    Oxidation: Formation of diethyl (1-bromo-2-oxopropan-2-yl)phosphonate.

    Reduction: Formation of diethyl (2-hydroxypropan-2-yl)phosphonate.

Scientific Research Applications

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological phosphorylation processes.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and hydroxyl group provide reactive sites for substitution and oxidation reactions, respectively. The phosphonate ester moiety can participate in the formation of stable carbon-phosphorus bonds, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-bromoethyl)phosphonate
  • Diethyl (1-chloro-2-hydroxypropan-2-yl)phosphonate
  • Diethyl (1-bromo-2-oxopropan-2-yl)phosphonate

Uniqueness

Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.

Properties

CAS No.

61631-18-3

Molecular Formula

C7H16BrO4P

Molecular Weight

275.08 g/mol

IUPAC Name

1-bromo-2-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H16BrO4P/c1-4-11-13(10,12-5-2)7(3,9)6-8/h9H,4-6H2,1-3H3

InChI Key

ZNQQTMOYINTAKI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(CBr)O)OCC

Origin of Product

United States

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